1-Bromo-3-fluorobutane
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Overview
Description
1-Bromo-3-fluorobutane is an alkyl fluorinated building block used in chemical synthesis . It participates in the synthesis of monofluoro quaternary ammonium bromide .
Synthesis Analysis
This compound is used in the synthesis of fluoroalkyl [2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines . It is also used as a building block in various chemical syntheses .Molecular Structure Analysis
The molecular formula of this compound is C4H8BrF . It has a molecular weight of 155.009 Da and a monoisotopic mass of 153.979340 Da .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it is used in the synthesis of fluoroalkyl [2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]alkylamines .Physical And Chemical Properties Analysis
This compound has a density of 1.538 g/mL at 25°C . It has a boiling point of 100.6±8.0 °C at 760 mmHg . The compound is stable under normal conditions.Scientific Research Applications
Synthesis and Chemical Reactions
1-Bromo-3-fluorobutane serves as a starting material in various synthetic routes due to its reactive halogen atoms, which can undergo nucleophilic substitution or elimination reactions. For example, it has been used in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids, where low-temperature alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes, including 1-bromo-3-fluoropropane, followed by deprotection, produces several homologues of amino acids (Kröger & Haufe, 1997).
Fluorination Studies
In the domain of fluorination techniques, this compound and similar compounds have been utilized to explore various fluorination reactions and their mechanisms. A study involving the fluorination of halogeno alcohols to produce fluorobutanes, among other compounds, highlights the versatility of such halogenated precursors in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Watanabe et al., 1986).
Optical and Physical Property Analysis
Research into the optical rotation and atomic dimensions of halogenated butanes, including this compound, provides insight into the structure-activity relationships of these molecules. These studies are fundamental in understanding the physical and chemical properties of halogenated organic compounds, which can influence their reactivity and applications in synthesis (Brauns, 1937).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-3-fluorobutane is a halogenated alkane that primarily targets organic compounds in chemical reactions . It is often used as a reagent in organic synthesis .
Mode of Action
The mode of action of this compound involves nucleophilic substitution and free radical reactions . In nucleophilic substitution, a nucleophile, which is a species rich in electrons, attacks an electrophilic carbon of this compound, leading to the replacement of the bromine atom . In free radical reactions, the bromine atom is replaced by a radical species .
Biochemical Pathways
This compound participates in various biochemical pathways, particularly in the synthesis of fluoroalkyl compounds . The compound’s bromine and fluorine atoms make it a versatile reagent in the formation of carbon-halogen bonds, which are key in many biochemical pathways .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it can be employed for the synthesis of fluoroalkyl compounds . These compounds have a wide range of applications in medicinal chemistry and drug discovery .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, solvent, and the presence of catalysts . Moreover, this compound should be stored in a cool, dry, and well-ventilated condition to maintain its stability and efficacy .
properties
IUPAC Name |
1-bromo-3-fluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrF/c1-4(6)2-3-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOSIIBKPOCTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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